Syntide 2 acetate
Description
Significance of Synthetic Peptide Substrates in Kinase Mechanistic Studies
Synthetic peptide substrates are instrumental in dissecting the complex mechanisms of protein kinases. Unlike full-length proteins, peptides can be synthesized with high purity and precisely defined sequences, allowing researchers to isolate and study specific aspects of kinase-substrate interactions. This approach is crucial for:
Defining Substrate Specificity: By systematically altering amino acid residues within a peptide sequence, researchers can identify the critical residues and motifs that a particular kinase recognizes and phosphorylates. This has been vital in establishing consensus sequences for various kinases diva-portal.orgdiva-portal.org.
Kinetic Analysis: Peptide substrates enable detailed kinetic studies, such as determining Michaelis-Menten constants (Km) and maximal velocities (Vmax). These parameters provide quantitative insights into the efficiency and affinity of kinase-substrate binding and catalysis researchgate.netnih.govtargetmol.com.
Mechanistic Investigations: Synthetic peptides serve as valuable probes to investigate enzyme mechanisms, including the involvement of specific residues in the catalytic site, the conformational changes that occur upon substrate binding, and the role of cofactors or regulatory subunits nih.govnih.gov.
High-Throughput Screening: Their simplicity and defined nature make peptides suitable for high-throughput screening assays, used for identifying kinase inhibitors or activators caltagmedsystems.co.uk.
The use of synthetic peptides has allowed for a reduction in experimental complexity, enabling researchers to focus on the fundamental biochemical processes governing kinase function without the complications introduced by the larger, more complex protein substrates nih.gov.
Historical Development and Role of Syntide 2 Acetate (B1210297) as a Model Substrate
Syntide 2 is a synthetic peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH (PLARTLSVAGLPGKK-OH) echelon-inc.comcaymanchem.comabbiotec.com. Its sequence is derived from phosphorylation site 2 of glycogen (B147801) synthase, a well-established target of calcium/calmodulin-dependent protein kinase II (CaMKII) echelon-inc.comcaymanchem.combertin-bioreagent.commedkoo.com. This derivation immediately positioned Syntide 2 as a relevant and effective substrate for studying CaMKII.
The development of Syntide 2 and similar synthetic peptides marked a significant step in the systematic study of protein kinases, building upon earlier work that demonstrated the utility of peptides in defining kinase specificity diva-portal.orgnih.gov. Syntide 2 quickly became recognized not only by CaMKII but also by other kinases, including protein kinase C (PKC), CaMKV, and Raf-1 echelon-inc.comcaymanchem.combertin-bioreagent.commedkoo.com. This broader substrate profile further enhanced its utility as a versatile tool for comparative kinase studies.
Researchers have extensively utilized Syntide 2 acetate as a standard substrate for:
Assaying Kinase Activity: It serves as a reliable substrate for quantifying the activity of purified kinases or detecting kinase activity in complex biological samples caltagmedsystems.co.ukechelon-inc.com.
Characterizing Novel Kinases: Its known interactions allow it to be used in the initial characterization of newly identified kinases, providing a benchmark for substrate preference researchgate.netoup.comoup.com.
Investigating Kinase Regulation: Studies have employed Syntide 2 to examine the effects of regulatory proteins, inhibitors, or mutations on kinase catalytic activity pnas.orgnih.gov.
The availability of this compound in a purified form, typically as the acetate salt, with high purity, has made it a staple reagent in numerous biochemical laboratories worldwide, contributing to a deeper understanding of kinase biology.
Data Tables
Table 1: Kinetic Parameters (Km) of this compound with Various Protein Kinases
| Protein Kinase | Km (µM) | Reference(s) |
| CaMKII | 12 | targetmol.comcaymanchem.combertin-bioreagent.commedkoo.comtargetmol.com |
| PKC | 11 | |
| DKF-2 | 23 | researchgate.net |
| NtCaMK1 | 22.1 | oup.com |
| Barley Aleurone Kinase | 8 | nih.gov |
Note: Km values can vary slightly depending on experimental conditions, enzyme preparations, and specific assay methodologies.
Table 2: Kinases Known to Recognize this compound as a Substrate
| Kinase Family/Type | Specific Kinases Mentioned | Primary Association |
| Ca²⁺/Calmodulin-dependent Protein Kinases | CaMKII, CaMKV, NtCaMK1, Barley Aleurone Kinase | CaMKII is the primary kinase associated with Syntide 2 targetmol.comechelon-inc.comcaymanchem.combertin-bioreagent.commedkoo.com. |
| Protein Kinase C (PKC) | PKC, DKF-2 | Recognized as a substrate by various PKC isoforms echelon-inc.comcaymanchem.commedkoo.comresearchgate.net. |
| Serine/Threonine Kinases | Raf-1, Protein Kinase D (PKD) | Also recognized by these kinases caymanchem.combertin-bioreagent.commedkoo.comreading.ac.uk. |
| Other Kinases | CaM Kinase I, Ia, Ib, IV | Involved in broader kinase specificity studies pnas.org. |
Structure
2D Structure
Properties
Molecular Formula |
C70H126N20O20 |
|---|---|
Molecular Weight |
1567.9 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H122N20O18.C2H4O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;1-2(3)4/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);1H3,(H,3,4)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1 |
InChI Key |
WTAVKTVMXZWDLX-RXPJQNPPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2.CC(=O)O |
Origin of Product |
United States |
Molecular Architecture and Composition of Syntide 2 Acetate
Primary Amino Acid Sequence Analysis
The primary amino acid sequence of Syntide 2 is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys lifetein.comechelon-inc.comthermofisher.comabbiotec.comnih.gov. This sequence, often abbreviated as PLARTLSVAGLPGKK, comprises fifteen amino acids. The peptide is commonly synthesized and supplied in its acetate (B1210297) salt form, which influences its handling and solubility nih.govmdpi.comchromatographyonline.com. For instance, it is typically soluble in water at concentrations up to 1-2 mg/ml echelon-inc.comabbiotec.comcaymanchem.com.
Table 1: Amino Acid Sequence of Syntide 2
| Position | Amino Acid (3-letter) | Amino Acid (1-letter) |
| 1 | Pro | P |
| 2 | Leu | L |
| 3 | Ala | A |
| 4 | Arg | R |
| 5 | Thr | T |
| 6 | Leu | L |
| 7 | Ser | S |
| 8 | Val | V |
| 9 | Ala | A |
| 10 | Gly | G |
| 11 | Leu | L |
| 12 | Pro | P |
| 13 | Gly | G |
| 14 | Lys | K |
| 15 | Lys | K |
Homology and Derivation from Glycogen (B147801) Synthase Phosphorylation Site 2
Syntide 2 is specifically designed to mimic a key phosphorylation site within glycogen synthase lifetein.comechelon-inc.comabbiotec.compeptide.commedkoo.combachem.com. It is derived from phosphorylation site 2 of glycogen synthase, a critical enzyme in glycogen metabolism lifetein.comechelon-inc.comabbiotec.compeptide.commedkoo.combachem.com. Glycogen synthase (GYS) is regulated by phosphorylation at multiple sites, with site 2 (Ser8 in some mammalian GYS1 sequences) being particularly significant biorxiv.org. This derivation allows Syntide 2 to serve as a specific substrate for kinases that target these sites, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) lifetein.comechelon-inc.comabbiotec.comcaymanchem.compeptide.commedkoo.comnih.govoup.compnas.orgtargetmol.comresearchgate.net. Research indicates that CaMKII phosphorylates Syntide 2 with a Km of approximately 12 µM caymanchem.compeptide.commedkoo.comtargetmol.com. While CaMKII is the primary target, other kinases, such as protein kinase C (PKC), CaMKV, and Raf-1, have also been reported to recognize Syntide 2 as a substrate, albeit with different efficiencies lifetein.commedkoo.com.
Enzymatic Specificity and Kinetic Characterization of Syntide 2 Acetate
Substrate Recognition by Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
CaMKII is a crucial serine/threonine kinase involved in numerous cellular processes, including synaptic plasticity, memory, and muscle contraction. Its activity is regulated by calcium and calmodulin, and it recognizes specific peptide sequences for phosphorylation. Syntide 2 acetate (B1210297) serves as a well-established substrate for CaMKII.
Determination of Michaelis-Menten Kinetic Parameters (e.g., K_m values)
The interaction between CaMKII and Syntide 2 acetate can be characterized by Michaelis-Menten kinetics, providing insights into the enzyme's affinity for the substrate. Studies have determined the kinetic parameters for CaMKII acting on this compound.
| Parameter | Value | Notes | Cited Sources |
| Km | 12 µM | Represents the substrate concentration at which the reaction rate is half of Vmax. | bertin-bioreagent.com, targetmol.com, peptide.com |
| Vmax | 9.8 µmol/min/mg | Observed for unphosphorylated CaMKII. | nih.gov |
The Km value of 12 µM indicates a moderate affinity of CaMKII for this compound under standard assay conditions bertin-bioreagent.comtargetmol.compeptide.com. The Vmax for unphosphorylated CaMKII acting on this compound has been reported as 9.8 µmol/min/mg nih.gov. Different isoforms of CaMKII have shown similar Km values for Syntide 2, suggesting conserved substrate binding across these isoforms nih.gov.
Analysis of Amino Acid Residues Critical for CaMKII Substrate Specificity
CaMKII exhibits a preference for specific amino acid residues within its substrate sequences. The general consensus for CaMKII substrate recognition involves a motif characterized by hydrophobic residues at positions -5 and +4 relative to the phosphoacceptor residue, and a basic residue (arginine) at the -3 position biorxiv.orgpnas.org. The sequence of Syntide 2 (PLARTLSVAGLPGKK) aligns well with this motif. Specifically, the arginine at position 4 (which is -3 relative to the serine at position 7) is crucial for forming salt bridges with acidic residues in the CaMKII catalytic domain, thereby enhancing substrate binding and recognition biorxiv.orgpnas.org. The hydrophobic residues, such as leucine (B10760876) at position 2 (-5 relative to Ser) and leucine at position 11 (+4 relative to Ser), also contribute to the specificity of CaMKII binding pnas.org.
Investigation of Phosphorylation Site within this compound by CaMKII
This compound is designed to be phosphorylated at a specific serine residue. In the sequence PLARTLSVAGLPGKK, the serine at the seventh position (Ser7) is the primary site of phosphorylation by CaMKII peptide.comechelon-inc.com. This serine residue corresponds to the second phosphorylation site found in glycogen (B147801) synthase, a natural substrate of CaMKII peptide.comechelon-inc.com.
Substrate Recognition by Protein Kinase C (PKC)
Protein Kinase C (PKC) is another family of serine/threonine kinases involved in a wide array of cellular signaling pathways. This compound also serves as a substrate for various PKC isoforms, although with different kinetic properties compared to CaMKII.
Comparative Kinetic Studies with CaMKII
This compound is recognized and phosphorylated by PKC, as well as other kinases such as CaMKV and Raf-1 bertin-bioreagent.comechelon-inc.com. Comparative kinetic studies reveal differences in the efficiency with which CaMKII and PKC phosphorylate this peptide. At high substrate concentrations (0.3 mM), CaMKII phosphorylates this compound approximately three times faster than PKC nih.govresearchgate.net. This difference in reaction rates highlights distinct kinetic profiles for the two kinases when acting on the same substrate.
| Kinase | Relative Phosphorylation Rate (vs. CaMKII) | Notes | Cited Sources |
| CaMKII | 1.0 (Baseline) | nih.gov, researchgate.net | |
| PKC | ~0.33 | At high substrate concentrations (0.3 mM). | nih.gov, researchgate.net |
Specific PKC isoforms, such as DKF-2 (a member of the Protein Kinase D family, which shares substrate specificities with PKC), exhibit a Km of 23 µM for Syntide 2, indicating a similar affinity to that observed for CaMKII researchgate.net.
Distinctive Features of PKC-Mediated Phosphorylation of this compound
The substrate specificity of PKC isoforms is characterized by a preference for hydrophobic amino acids at the +1 position and basic residues at the -3 position relative to the phosphorylated serine nih.gov. This compound, with its valine at the +1 position and arginine at the -3 position, fits these general requirements for PKC substrates nih.gov. However, different PKC isozymes display varying preferences for amino acids at other positions (-5, -4, -2, +2, +3, +4), leading to distinct substrate recognition profiles among the PKC family members nih.gov. The most prominent distinctive feature of PKC-mediated phosphorylation of this compound, when compared to CaMKII, is the significantly lower catalytic rate observed at higher substrate concentrations nih.govresearchgate.net. This difference in catalytic efficiency underscores the distinct molecular interactions and catalytic mechanisms employed by PKC compared to CaMKII for this particular peptide substrate.
Compound List:
this compound
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
Protein Kinase C (PKC)
Methodological Paradigms Employing Syntide 2 Acetate in Kinase Research
In Vitro Kinase Assay Formats
The selection of an in vitro kinase assay format is contingent on the specific research question, required throughput, and available instrumentation. Researchers utilize Syntide 2 acetate (B1210297) in several well-established assay formats to quantify kinase activity.
Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their direct and sensitive measurement of phosphate (B84403) incorporation. nih.gov This method relies on the use of adenosine (B11128) triphosphate (ATP) that is radioactively labeled at the gamma phosphate position ([γ-32P]ATP). nih.govnih.gov
The fundamental principle involves incubating the kinase (e.g., CaMKII), the substrate (Syntide 2 acetate), and a reaction buffer containing [γ-32P]ATP. The kinase catalyzes the transfer of the radiolabeled phosphate from [γ-32P]ATP to the serine/threonine residue within the this compound sequence. nih.gov The reaction is stopped after a specific time, and the key step is to separate the phosphorylated this compound from the unreacted [γ-32P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper; the negatively charged paper binds the peptide substrate, while the free ATP is washed away. nih.gov The amount of radioactivity incorporated into the this compound is then quantified using a scintillation counter or phosphorimager. nih.gov The measured radioactivity is directly proportional to the kinase's activity.
This technique is highly sensitive, provides a direct measure of phosphorylation, and is versatile for use with various peptide and protein substrates. nih.gov Research involving CaMKII has utilized this method to assess the inhibitory potential of various compounds by measuring the reduction in Syntide 2 phosphorylation. researchgate.net
Luminescence-based assays offer a non-radioactive, high-throughput alternative for measuring kinase activity. The ADP-Glo™ Kinase Assay is a prominent example that quantifies kinase activity by measuring the amount of adenosine diphosphate (B83284) (ADP) produced during the phosphorylation reaction. nih.govnih.gov This assay is universal and can be used for virtually any ADP-generating enzyme, including kinases that phosphorylate substrates like this compound. nih.govpromega.com
The ADP-Glo™ assay is a two-step process. nih.gov
Kinase Reaction and ATP Depletion: The kinase reaction is performed with the kinase, this compound, and ATP. After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP. This step is crucial to ensure that the luminescent signal generated in the second step is solely from the ADP produced during the kinase reaction.
ADP Conversion and Detection: A second reagent, the Kinase Detection Reagent, is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme, also present in the reagent, to generate a luminescent signal. nih.govpromega.com
The intensity of the luminescent signal is directly proportional to the amount of ADP produced, which in turn correlates with the kinase activity. nih.gov This assay format is well-suited for high-throughput screening (HTS) due to its simplicity, sensitivity, and scalability. promega.com Kinase enzyme systems for the CaMK family are commercially available for use with the ADP-Glo assay, highlighting its applicability for substrates like Syntide 2. promega.comavantorsciences.com
Coupled enzymatic assays provide a continuous, spectrophotometric method for measuring kinase activity by monitoring ATP hydrolysis in real-time. nih.gov This approach links the production of ADP to the activity of other enzymes that result in a measurable change in absorbance. nih.gov
A classic example of a coupled enzyme system involves pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). nih.govnih.gov The assay mixture contains the kinase of interest, this compound, ATP, phosphoenolpyruvate (B93156) (PEP), and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), along with the coupling enzymes PK and LDH. The process unfolds as follows:
The kinase phosphorylates this compound, consuming ATP and producing ADP.
Pyruvate kinase immediately uses the newly formed ADP to convert phosphoenolpyruvate to pyruvate, regenerating ATP in the process.
Lactate dehydrogenase then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. nih.gov
The oxidation of NADH leads to a decrease in absorbance at 340 nm, which can be continuously monitored with a spectrophotometer. nih.gov The rate of decrease in absorbance at 340 nm is directly proportional to the rate of ADP production and thus to the kinase's activity. This method allows for real-time kinetic analysis of the enzyme. nih.gov
Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be adapted to detect the phosphorylated substrate. This format relies on the high specificity of antibodies that recognize the phosphorylated form of the substrate. assaybiotechnology.com
In a typical ELISA-based kinase assay, this compound is first immobilized onto the surface of a microtiter plate. The kinase reaction is then carried out in the wells of the plate. After the reaction, the wells are washed to remove the kinase and other reaction components. A primary antibody that specifically binds to the phosphorylated serine or threonine residue within the this compound sequence is added. Following another washing step, an enzyme-conjugated secondary antibody that recognizes the primary antibody is introduced. Finally, a substrate for the enzyme is added, which generates a detectable signal (e.g., colorimetric, fluorescent, or chemiluminescent). assaybiotechnology.com
The intensity of the signal is proportional to the amount of phosphorylated this compound, and therefore to the kinase activity. This method avoids the use of radioactivity and can be configured for high-throughput applications. While kits are available to measure the phosphorylation status of the CaMKII enzyme itself, the same principle can be applied using specific antibodies to detect the phosphorylated Syntide 2 product. sydbiotechnologies.com.auassaygenie.com
Applications in Kinase Inhibitor and Activator Screening
A primary application of in vitro kinase assays using this compound is the screening and characterization of compounds that can modulate kinase activity. These assays are essential for drug discovery efforts targeting kinases.
To characterize the potency of a kinase inhibitor or activator, dose-response curves are generated. This involves measuring the kinase activity at various concentrations of the test compound. nih.gov The resulting data are plotted with the compound concentration on the x-axis (typically on a logarithmic scale) and the corresponding kinase activity (often as a percentage of an uninhibited control) on the y-axis.
From this curve, key parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined. The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%. targetmol.com This is a standard measure of a compound's potency.
For example, in a study assessing the inhibitory effects of different peptides on CaMKII, the activity towards Syntide 2 was measured in the presence of increasing concentrations of the inhibitory peptides. researchgate.net This allows for the direct comparison of the potency of different inhibitors.
The following table illustrates representative data that could be generated from such an experiment to determine the IC50 of a hypothetical CaMKII inhibitor using this compound as the substrate.
| Inhibitor Concentration (nM) | % CaMKII Activity |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 50 | 51 |
| 100 | 30 |
| 500 | 12 |
| 1000 | 5 |
This interactive table demonstrates how kinase activity decreases with increasing inhibitor concentration, allowing for the calculation of an IC50 value.
This systematic approach is fundamental for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead compounds in drug development campaigns. nih.gov
Elucidation of Inhibitor Mechanisms (e.g., substrate competition)
This compound is instrumental in elucidating the mechanisms of action of various kinase inhibitors, particularly through substrate competition assays. By analyzing how an inhibitor's potency changes in the presence of different substrates, researchers can infer its binding mode. An inhibitor that directly competes with the substrate for binding to the kinase's active site will show a different inhibition profile compared to one that binds to an allosteric site or the ATP-binding pocket.
A clear example of this application is the characterization of Autocamtide-2-Related Inhibitory Peptide (AIP), a potent and specific inhibitor of CaMKII. nih.gov Studies revealed that AIP's inhibitory mechanism is dependent on the substrate used in the kinase assay. When Autocamtide-2 was used as the substrate, AIP demonstrated competitive inhibition, indicating that both the inhibitor and the substrate were vying for the same binding site on the kinase. However, when Syntide 2 was used as the substrate, AIP exhibited noncompetitive inhibition. nih.gov This finding suggests that AIP does not compete with Syntide 2 for its binding site, providing valuable insight into the distinct substrate-binding interactions within the CaMKII active site and the specific mechanism of AIP. nih.gov
| Inhibitor | Kinase Target | Substrate | Mode of Inhibition |
|---|---|---|---|
| AIP | CaMKII | Autocamtide-2 | Competitive |
| AIP | CaMKII | Syntide 2 | Noncompetitive |
Probing Intracellular Kinase Activity and Localization (using extracted kinase activity)
This compound is widely used to measure the activity of kinases from cellular and tissue extracts, providing a means to probe intracellular enzyme function and subcellular localization. After cell lysis and fractionation into soluble (supernatant/cytosolic) and insoluble (particulate) components, the kinase activity in each fraction can be quantified by measuring the rate of Syntide 2 phosphorylation. nih.gov
This approach has been used to determine the relative distribution of CaMKII and PKC activity in various rat tissues. For instance, in the cerebrum, CaMKII activity was found to be predominantly in the particulate fraction, whereas in the heart and liver, it was mainly in the supernatant. nih.gov PKC activity was highest in the cerebrum and spleen, with most activity in the cytosolic fraction for all tissues except the cerebrum and testis. nih.gov Such studies, relying on Syntide 2 as a substrate, help to create a map of kinase activity and distribution, suggesting different physiological roles for the kinases in different cellular compartments and tissues. nih.gov Modern, non-radioactive ELISA-based assay kits also employ Syntide 2 to measure kinase activity from tissue homogenates or cell line extracts, offering a sensitive and high-throughput method for these investigations. mblbio.com
| Tissue | Fraction | Predominant Kinase Activity (Syntide 2 as Substrate) |
|---|---|---|
| Cerebrum | Particulate | CaMKII |
| Supernatant | PKC | |
| Spleen | Particulate | CaMKII / PKC (approx. equal) |
| Supernatant | CaMKII / PKC (approx. equal) | |
| Heart | Particulate | Low Activity |
| Supernatant | CaMKII | |
| Liver | Particulate | Low Activity |
| Supernatant | CaMKII |
Studies on Mutagenesis and Structure-Activity Relationships of Kinases Utilizing this compound
This compound serves as a critical substrate in studies aimed at understanding the structure-activity relationships (SAR) of kinases through site-directed mutagenesis. echelon-inc.com This powerful technique involves introducing specific mutations (e.g., point mutations, deletions) into the kinase's amino acid sequence. The functional consequence of these mutations is then assessed by measuring the catalytic activity of the altered enzyme.
| Kinase (Example) | Mutation Type | Example Mutant | Observed Effect on Activity (Measured via Substrate Phosphorylation) | Inference |
|---|---|---|---|---|
| CaMKII | Phospho-deficient | S331A | Higher catalytic activity compared to phospho-mimetic | Phosphorylation at S331 is inhibitory |
| CaMKII | Phospho-mimetic | S331E | Significantly lower catalytic activity compared to phospho-deficient | Negative charge at S331 mimics inhibitory phosphorylation |
| Casein Kinase II | Active Site Alteration | V66A / W176F | Reduced Vmax for ATP and GTP | Residues V66 and W176 are involved in conformational changes that increase reaction rate |
Mechanistic Insights into Cellular and Molecular Processes Via Syntide 2 Acetate Studies
Dissecting Calcium/Calmodulin Signaling Dynamics
The activation of CaMKII by calcium ions (Ca²⁺) and calmodulin (CaM) is a pivotal event in cellular signaling. Syntide 2 acetate (B1210297) has been instrumental in elucidating the dynamics of this process, from the initial activation and substrate phosphorylation to the mechanisms that sustain kinase activity.
Ca²⁺/Calmodulin-Dependent Activation of CaMKII Substrate Phosphorylation
The binding of the Ca²⁺/CaM complex to CaMKII initiates a conformational change that activates the kinase, enabling it to phosphorylate its substrates. Syntide 2 is a well-established synthetic peptide substrate used to assay the activity of CaMKII. The sequence of Syntide 2 is homologous to phosphorylation site 2 on glycogen (B147801) synthase, making it an effective tool for studying CaMKII's enzymatic function.
In the presence of Ca²⁺ and calmodulin, CaMKII efficiently catalyzes the transfer of a phosphate (B84403) group from ATP to a specific serine residue within the Syntide 2 peptide. This phosphorylation event is a direct measure of CaMKII activity and is a cornerstone of in vitro kinase assays. Such assays are critical for understanding how various factors, including regulatory proteins and potential therapeutic agents, modulate CaMKII function. For instance, an in vitro kinase assay can be employed to demonstrate that the binding of activated CaMKII to a target protein, such as the L1 domain of the cardiac sodium channel NaV1.5, is associated with an increase in Syntide 2 phosphorylation. nih.gov
The kinetics of Syntide 2 phosphorylation by CaMKII have been characterized, providing a baseline for comparative studies. The Michaelis constant (Km) for Syntide 2 with CaMKII is approximately 12 µM, indicating a high affinity of the enzyme for this substrate. researchgate.net This property makes Syntide 2 a sensitive probe for detecting changes in CaMKII activity.
Role of Autophosphorylation in Sustained Kinase Activity
A key feature of CaMKII regulation is its ability to undergo autophosphorylation, a process that allows it to remain active even after the initial Ca²⁺ signal has dissipated. Upon activation by Ca²⁺/CaM, a CaMKII subunit can phosphorylate a neighboring subunit within the holoenzyme at a critical threonine residue (Thr286 in the α isoform). This autophosphorylation event renders the kinase constitutively active, a state often referred to as autonomous activity. mdpi.comnih.gov
Studies utilizing Syntide 2 as a substrate have been pivotal in demonstrating the functional consequences of autophosphorylation. For example, after pre-incubation with Ca²⁺ and calmodulin to allow for autophosphorylation, CaMKII exhibits sustained phosphorylation of Syntide 2 even after the removal of Ca²⁺ by a chelating agent like EGTA. nih.gov This sustained activity is crucial for processes like long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The autophosphorylation of CaMKII at Thr286 is a requirement for both the initiation and maintenance of LTP. nih.gov
The interplay between Ca²⁺/CaM binding and autophosphorylation creates a molecular memory of the initial calcium signal. mdpi.comnih.gov Research has shown that autophosphorylation at Thr286 prolongs the duration of CaMKII activity in response to individual calcium spikes, enabling the kinase to integrate patterns of activation into lasting changes in synaptic strength. researchgate.net
Impact of Calmodulin Mutants on CaMKII-Syntide 2 Acetate Interaction and Activity
The interaction between calmodulin and CaMKII is a highly specific and regulated process. The use of calmodulin mutants has provided valuable insights into the structural and functional aspects of this interaction. By altering specific amino acid residues in calmodulin, researchers can probe the importance of different domains and residues for CaMKII activation.
For example, experiments with calmodulin mutants can reveal which parts of the calmodulin protein are essential for binding to CaMKII and for triggering its kinase activity. The effect of these mutations on CaMKII activity is often quantified by measuring the phosphorylation of Syntide 2. A decrease in Syntide 2 phosphorylation in the presence of a calmodulin mutant would indicate that the mutated residue is critical for the activation of CaMKII.
Furthermore, studies have explored the creation of CaMKII mutants that can be covalently linked to calmodulin upon UV illumination. researchgate.net This technique allows for the precise control of CaMKII activation, independent of calcium levels, and provides a powerful tool to study the downstream consequences of sustained CaMKII activity, which can be monitored through the phosphorylation of substrates like Syntide 2. researchgate.net
Investigating Protein Kinase-Mediated Regulatory Networks
Syntide 2 acetate is not only used to study the direct regulation of CaMKII but also to investigate the broader regulatory networks in which this kinase participates. These networks are fundamental to complex neuronal functions, including synaptic plasticity and the modulation of ion channel activity.
Phosphorylation Events in Neuronal Plasticity and Synaptic Function (e.g., Long-Term Potentiation)
Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered to be a cellular basis for learning and memory. researchgate.netnih.gov The induction of LTP is critically dependent on the activation of CaMKII following calcium influx through NMDA receptors. mdpi.comnih.gov
Syntide 2 has been employed in studies to track the activity of CaMKII during the induction and maintenance of LTP. Following synaptic stimulation that induces LTP, there is a localized and transient activation of CaMKII in the stimulated dendritic spines. nih.gov This activation leads to the phosphorylation of various downstream targets, which ultimately results in the strengthening of the synapse. The autophosphorylation of CaMKII at Thr286 is essential for this process, as it allows the kinase to remain active and contribute to the maintenance of LTP. nih.gov
Interestingly, research suggests that the primary role of CaMKII's kinase activity in the maintenance of LTP might be its own autophosphorylation. nih.gov Once autophosphorylated, CaMKII can bind to the GluN2B subunit of the NMDA receptor, and this structural role appears to be sufficient to maintain synaptic potentiation, independent of the phosphorylation of other downstream targets. nih.govbrandeis.edu
| Parameter | Observation in LTP Studies | Significance |
| CaMKII Activation | Transient (~1 min) and restricted to stimulated spines upon LTP induction. nih.gov | Ensures synapse-specificity of plasticity. |
| Autophosphorylation (T286) | Persists longer than the initial calcium signal. dntb.gov.ua | Creates a molecular memory, sustaining kinase activity. |
| Kinase Activity Post-LTP | May primarily be required for autophosphorylation to enable binding to NMDARs. nih.gov | Suggests a crucial structural role for CaMKII in maintaining synaptic strength. |
Interplay with Ion Channels and Receptor Subunits (e.g., Drosophila EAG channel, NMDA receptor)
CaMKII is known to modulate the function of various ion channels and receptor subunits through direct phosphorylation. Syntide 2 serves as a valuable tool in studies aimed at understanding these interactions.
Drosophila EAG potassium channel: In the fruit fly Drosophila melanogaster, the EAG potassium channel is involved in regulating neuronal firing and memory formation. nih.gov CaMKII phosphorylates the EAG channel at a specific site (threonine 787), and this phosphorylation is crucial for normal channel function. nih.gov Studies have shown that a fragment of the dEAG channel can act as a competitive inhibitor of Syntide 2 phosphorylation by the CaMKII kinase domain.
This competitive inhibition indicates that the dEAG channel fragment binds to the active site of CaMKII. The concentration of the dEAG fragment required to reduce the kinase's activity on Syntide 2 by 50% (IC₅₀) was found to be approximately 9 µM. This demonstrates a strong interaction between CaMKII and the EAG channel, which has implications for the regulation of neuronal excitability. nih.gov
| Parameter | Value | Experimental Context |
| IC₅₀ of dEAG fragment | ~9 µM | Inhibition of CaMKII-catalyzed phosphorylation of Syntide 2 (250 µM). |
NMDA receptor: The NMDA receptor is a key player in synaptic plasticity, and its interaction with CaMKII is well-documented. CaMKII can phosphorylate the GluN2B subunit of the NMDA receptor, a modification that has been implicated in the regulation of receptor activity and synaptic strength.
Contributions to Understanding Protein Kinase D Regulation of Cellular Processes
Syntide 2 has been instrumental in dissecting the regulatory mechanisms of Protein Kinase D (PKD), a family of serine/threonine kinases involved in a multitude of cellular processes. nih.gov Researchers utilize Syntide 2 as a specific substrate in in vitro kinase assays to measure the enzymatic activity of PKD isoforms. nih.gov This allows for a controlled environment to study the factors that influence PKD activation and function.
One key area of investigation has been the autophosphorylation of PKD1, a critical step in its activation. Studies have employed Syntide 2 to differentiate between autophosphorylation and substrate phosphorylation. For instance, experiments have shown that while certain mutations in PKD1 may not affect its ability to autophosphorylate, they can significantly reduce its kinase activity towards external substrates like Syntide 2. nih.gov This demonstrates that the mechanisms governing autophosphorylation and substrate phosphorylation are distinct.
The use of Syntide 2 in these assays has also shed light on the role of cofactors in PKD activation. By measuring the phosphorylation of Syntide 2 in the presence of various activators, researchers can quantify the impact of these molecules on PKD's catalytic function. nih.gov These studies are crucial for understanding how PKD integrates signals from different pathways to regulate cellular events such as cell proliferation, membrane trafficking, and immune responses. nih.gov
Table 1: Use of Syntide 2 in Protein Kinase D Research
| Research Area | Application of Syntide 2 | Key Findings |
|---|---|---|
| PKD1 Activation | In vitro kinase assays | Distinguishing between autophosphorylation and substrate phosphorylation mechanisms. nih.gov |
| PKD1 Mutational Analysis | Substrate for kinase activity measurement | Identifying critical residues for catalytic function. nih.gov |
| Cofactor Analysis | Quantifying PKD activity in the presence of activators | Elucidating the role of cofactors in PKD regulation. nih.gov |
Elucidating Specific Biological Responses
Beyond its use in studying fundamental kinase biology, Syntide 2 has been applied to understand broader physiological processes.
In the field of plant biology, Syntide 2 has been identified as a selective inhibitor of the gibberellin (GA) response. medchemexpress.com Gibberellins (B7789140) are plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flowering. nih.gov The signaling pathway for gibberellins is complex, involving the degradation of DELLA proteins, which are negative regulators of GA-responsive genes. nih.govresearchgate.net
By observing the effects of Syntide 2 on plant tissues, researchers can probe the downstream consequences of inhibiting the GA signaling pathway. Studies have shown that Syntide 2 can suppress gibberellin-induced elongation in plant segments. medchemexpress.com This inhibitory effect allows for the investigation of the interplay between GA signaling and other hormonal pathways. For example, it has been noted that while Syntide 2 inhibits the GA response, it does not affect processes regulated by abscisic acid, another key plant hormone. medchemexpress.com This specificity makes Syntide 2 a valuable tool for dissecting the intricate network of plant hormone signaling.
Table 2: Key Components in the Gibberellin Signaling Pathway
| Component | Function | Effect of Syntide 2 |
|---|---|---|
| Gibberellin (GA) | Plant hormone promoting growth and development. nih.gov | Syntide 2 inhibits the cellular response to GA. medchemexpress.com |
| DELLA Proteins | Repressors of GA-responsive genes. nih.govresearchgate.net | Inhibition of GA response by Syntide 2 leads to the continued repression by DELLA proteins. |
| GA Receptors (e.g., GID1) | Bind to GA, initiating the degradation of DELLA proteins. researchgate.net | The inhibitory action of Syntide 2 occurs downstream or independent of the initial receptor binding. |
Based on the available scientific literature, there is no direct evidence to suggest that this compound is specifically used as a tool to investigate the mechanisms of cellular apoptosis. Research into apoptosis often involves the study of various caspases and members of the Bcl-2 protein family. frontiersin.orgbiosynth.com While some studies have explored the role of specific protein kinases in apoptosis, a direct link to the use of Syntide 2 as a substrate or modulator in these pathways has not been established. nih.govnih.gov
Advanced Methodologies and Emerging Avenues in Syntide 2 Acetate Research
Structural Investigations of Enzyme-Substrate Complexes
The precise molecular interactions between a kinase and its substrate are fundamental to the fidelity of cellular signaling. Structural biology techniques provide atomic-level insights into these interactions, revealing the basis of substrate recognition, catalysis, and regulation. For Syntide 2 acetate (B1210297), a well-recognized substrate for Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC), understanding its binding orientation within the kinase active site is paramount. echelon-inc.com
High-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are primary methods for elucidating the three-dimensional structures of enzyme-substrate complexes. Although a crystal structure specifically for a Syntide 2-kinase complex is not prominently available in public databases, the principles of such investigations are well-established. Researchers typically crystallize the kinase domain in the presence of a non-hydrolyzable ATP analog and the substrate peptide, in this case, Syntide 2. This approach traps the enzyme-substrate complex in a state that mimics the pre-catalytic conformation. nih.gov
Analysis of these structures would reveal:
Key contact points: Identifying the specific amino acid residues in the kinase's active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the Syntide 2 peptide.
Conformational changes: Observing how the binding of Syntide 2 induces conformational shifts in the kinase, particularly in regions like the activation loop, to achieve a catalytically competent state. nih.gov
Mechanism of phosphorylation: Detailing the precise geometry of the Syntide 2's target serine/threonine residue relative to the γ-phosphate of ATP and the catalytic residues of the kinase.
These structural blueprints are invaluable for interpreting kinetic data and provide a rational basis for designing modified peptides or small molecule inhibitors.
| Kinase | Kinetic Parameter (Km) | Significance |
| CaMKII | 12 µM | Primary enzyme target for Syntide 2. peptide.com |
| Protein Kinase C (PKC) | 11 µM | Another key kinase that recognizes Syntide 2. |
Computational Modeling and Prediction of Kinase-Substrate Interactions
Complementing experimental structural data, computational modeling offers a dynamic view of kinase-substrate interactions. Molecular dynamics (MD) simulations and docking studies can predict how Syntide 2 binds to its target kinases and the stability of these complexes. These in silico approaches are particularly useful for exploring the conformational landscape of kinases, which are known to be highly dynamic enzymes. nih.gov
Kinetic models have been developed to understand the complex interactions involving Ca2+, calmodulin, and CaMKII, which are critical for the activation of this kinase before it can phosphorylate substrates like Syntide 2. plos.org Such models use systems of differential equations to simulate the binding events and conformational changes that lead to kinase activation. mdpi.com
Advanced computational techniques used in this field include:
Homology Modeling: Building a 3D model of a kinase-Syntide 2 complex based on the known structures of related kinase-substrate complexes.
Molecular Docking: Predicting the preferred binding orientation of Syntide 2 within the kinase's active site.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the complex over time to assess its stability and dynamic behavior.
Free Energy Calculations (e.g., MM-PBSA): Estimating the binding affinity between the kinase and Syntide 2, helping to explain the specificity of the interaction. nih.gov
These computational studies can reveal transient interactions and predict how mutations in either the kinase or the substrate might affect binding and phosphorylation, guiding further experimental investigation. plos.org
Development and Characterization of Modified Syntide 2 Acetate Analogs for Enhanced Specificity or Detection
The development of modified this compound analogs is a key strategy for creating more specific research tools and potential therapeutic agents. The primary amino acid sequence of Syntide 2 is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH. echelon-inc.com Modifications to this sequence can be introduced to achieve several goals:
Enhanced Specificity: By altering amino acids surrounding the phosphorylation site (Threonine and Serine), analogs can be designed to be more selective for a specific kinase or kinase isoform, reducing off-target effects.
Inhibition: Replacing the phosphorylatable serine or threonine residue with a non-phosphorylatable amino acid, such as alanine, can create a competitive inhibitor that binds to the kinase's active site but cannot be phosphorylated. A similar strategy has been used to create potent inhibitors for CaMKII based on other substrate peptides like autocamtide-2. nih.gov
Improved Detection: Analogs can be synthesized with reporter tags for easier detection and quantification of kinase activity. Common modifications include:
Fluorophores: Attaching a fluorescent tag (e.g., Rhodamine) allows for the direct measurement of peptide binding or phosphorylation in fluorescence-based assays. mdpi.com
Biotinylation: Adding a biotin (B1667282) tag enables capture and detection using streptavidin-conjugated reporters, useful in pull-down assays or on microarrays.
Radioisotopes: While less common now, analogs can be designed for phosphorylation by γ-³²P-ATP, allowing for sensitive detection via autoradiography.
The characterization of these analogs involves a suite of biophysical and biochemical techniques to confirm that the modification has the intended effect without disrupting the fundamental interaction with the target kinase.
| Modification Strategy | Purpose | Example Application |
| Amino Acid Substitution | Enhance specificity or create an inhibitor. | Replacing the target Ser/Thr with Ala to block phosphorylation. |
| N-terminal/C-terminal Tagging | Enable detection and quantification. | Adding a fluorescent dye or biotin tag for use in high-throughput screening assays. |
| Introduction of Unnatural Amino Acids | Increase stability or alter binding properties. | Using D-amino acids to create peptides resistant to protease degradation. mdpi.com |
Integration with Omics Technologies for Systems-Level Kinase Profiling
The field of proteomics, which studies the entire complement of proteins in a cell, provides a powerful platform for systems-level analysis of kinase activity. youtube.com this compound and its analogs can be integrated into "omics" workflows to profile the kinome—the entire set of kinases in a cell—and understand its response to various stimuli or disease states.
Mass spectrometry (MS)-based proteomics is a cornerstone of this approach. nih.govnih.gov In a typical kinase profiling experiment, cell lysates are incubated with an array of substrate peptides, including Syntide 2. The resulting phosphorylated peptides are then detected and quantified by mass spectrometry. This method allows for the simultaneous measurement of the activities of dozens or even hundreds of kinases.
Furthermore, proteogenomics, which integrates genomic and transcriptomic data with proteomics, enables the creation of customized protein sequence databases for a specific sample. nih.govnih.gov This is crucial for accurately identifying kinases and their specific isoforms that are active in a given cell or tissue, providing a more complete picture of cellular signaling networks. youtube.com The use of substrates like Syntide 2 in these integrated workflows helps to functionally annotate the expressed kinome, linking the presence of a kinase (genomics/proteomics) with its actual enzymatic activity.
Q & A
Q. What is the role of Syntide 2 acetate in measuring calcium/calmodulin-dependent protein kinase (CaMKII) activity, and how does its mechanism inform experimental design?
this compound is a synthetic peptide substrate widely used to assay CaMKII activity due to its specificity for phosphorylation at serine residues under Ca²⁺/calmodulin (CaM)-dependent conditions. The peptide’s phosphorylation level directly correlates with kinase activity, making it a critical tool for quantifying enzyme kinetics. Researchers should ensure reaction buffers contain 1–10 µM free Ca²⁺ and purified CaM to maintain physiological relevance. Control experiments using kinase-dead mutants (e.g., CPK6D209A) are essential to validate activity measurements .
Q. How does this compound selectively inhibit gibberellin signaling in plant studies without interfering with abscisic acid (ABA) pathways?
Syntide 2’s selectivity arises from its interaction with CaMKII isoforms involved in gibberellin-mediated processes. Unlike ABA signaling, which relies on distinct calcium-independent kinases, gibberellin responses require Ca²⁺/CaM-dependent phosphorylation events. Researchers should pair Syntide 2 with ABA pathway markers (e.g., ABF3 or ABI5) to confirm specificity and avoid cross-reactivity .
Q. What are the standard protocols for preparing this compound in kinase assays, and how should researchers control for peptide stability?
Syntide 2 is typically reconstituted in deionized water or ammonium bicarbonate (pH 7.5) at 1–2 mg/mL. Aliquots should be stored at -20°C to prevent freeze-thaw degradation. For activity assays, include negative controls without Ca²⁺/CaM and parallel reactions with non-phosphorylatable substrates to distinguish baseline noise from true kinase activity .
Advanced Research Questions
Q. How can researchers optimize Syntide 2-based assays to account for variable calcium concentrations in heterogeneous cellular systems?
Calcium chelators (e.g., EGTA) or ionophores (e.g., A23187) can modulate intracellular Ca²⁺ levels during in vitro assays. Titration curves (0.1–10 µM Ca²⁺) should be performed to establish dose-response relationships. For live-cell studies, genetically encoded calcium indicators (e.g., GCaMP) can synchronize Syntide 2 phosphorylation measurements with real-time Ca²⁺ fluctuations .
Q. What experimental strategies resolve contradictions in phosphorylation data when Syntide 2 yields inconsistent activity levels across studies?
Discrepancies may arise from differences in kinase isoforms, CaM purity, or buffer composition. Researchers should:
Q. How does this compound enable the study of oxidative stress-induced CaMKII activation, and what methodological precautions are necessary?
Oxidative stress triggers autonomous CaMKII activation via methionine oxidation in its regulatory domain. Syntide 2 phosphorylation assays under reducing (e.g., DTT-treated) vs. oxidizing conditions can quantify this effect. Researchers must exclude antioxidants from buffers when studying oxidative pathways and validate results with redox-sensitive dyes (e.g., roGFP) .
Q. In Plasmodium falciparum research, how is this compound used to dissect calcium-dependent kinase signaling in gametocyte transmission?
PfCDPK4, a calcium-dependent kinase critical for male gametogenesis, phosphorylates Syntide 2 in a Ca²⁺-dependent manner. Researchers can pair Syntide 2 with PfCDPK4 inhibitors (e.g., purfalcamine) in mosquito midgut assays to block transmission. Parallel RNAi knockdowns of PfCDPK4 should confirm phenotype specificity .
Q. What variables must be controlled when using this compound to study CaMKIIδ’s role in cardiac hypertrophy under pathological stress?
Key variables include:
Q. How can this compound be combined with other peptide substrates to study synergistic kinase interactions in signal transduction networks?
Co-incubation with autocamtide-2 (a CaMKII-specific substrate) or MLCK inhibitor peptide 18 can differentiate CaMKII activity from overlapping kinases. Multiplexed assays using fluorescently labeled substrates (e.g., FITC-Syntide 2) enable real-time kinetic analyses in high-throughput systems .
Q. What validation methods ensure Syntide 2-derived data robustness in peer-reviewed studies?
- Orthogonal assays : Pair phosphorylation results with Western blotting using anti-phosphoserine antibodies.
- Mutagenesis : Test kinase-inactive mutants (e.g., D209A) to confirm substrate specificity.
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
